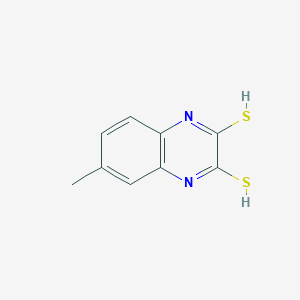
6-methylquinoxaline-2,3-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “6-methylquinoxaline-2,3-dithiol” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-methylquinoxaline-2,3-dithiol” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Detailed synthetic routes can be found in specialized chemical literature and databases.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, high-throughput screening, and automated synthesis techniques. The choice of production method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “6-methylquinoxaline-2,3-dithiol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve controlled temperatures and acidic or basic environments.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides. These reactions may require catalysts and specific solvents to achieve high yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Compound “6-methylquinoxaline-2,3-dithiol” has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it suitable for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for drug discovery and development.
Medicine: In medicinal chemistry, compound “this compound” is explored for its therapeutic potential. It may act as an active pharmaceutical ingredient or a precursor for drug synthesis.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials. Its unique properties make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of compound “6-methylquinoxaline-2,3-dithiol” involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact mechanism depends on the compound’s structure and the context of its application. Detailed studies on its mechanism of action are available in scientific literature.
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups, leading to distinct reactivity and applications.
Compound B: Has a comparable molecular weight and size but exhibits different biological activities due to variations in its chemical structure.
Compound C: Similar in terms of industrial applications but differs in its synthesis and production methods.
Uniqueness: Compound “6-methylquinoxaline-2,3-dithiol” stands out due to its unique combination of chemical properties, reactivity, and potential applications. Its versatility makes it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
6-methylquinoxaline-2,3-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGLURLTLIZJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














